BMS-422461
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Overview
Description
BMS-422461 is a novel fluoro-substituted camptothecin analog. It is a prodrug of BMS-286309, designed to enhance the pharmacokinetic and pharmacodynamic properties of the parent compound. Camptothecins are a class of compounds known for their potent antitumor activity, primarily through inhibition of DNA topoisomerase I, an enzyme crucial for DNA replication and transcription .
Preparation Methods
The synthesis of BMS-422461 involves multiple steps, starting with the preparation of the parent compound BMS-286309The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired chemical transformations .
Chemical Reactions Analysis
BMS-422461 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the camptothecin scaffold, potentially altering its pharmacological properties.
Reduction: Reduction reactions can be used to convert specific functional groups to their corresponding reduced forms, impacting the compound’s stability and activity.
Substitution: Fluoro-substitution is a key reaction in the synthesis of this compound, enhancing its pharmacokinetic profile. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and fluorinating agents like diethylaminosulfur trifluoride. .
Scientific Research Applications
BMS-422461 has been extensively studied for its antitumor activity. It has shown promising results in preclinical models, demonstrating potent inhibition of DNA topoisomerase I and significant antitumor effects in various cancer cell lines. Additionally, this compound has been evaluated for its reduced gastrointestinal toxicity compared to other camptothecin analogs, making it a potential candidate for clinical development .
Mechanism of Action
The mechanism of action of BMS-422461 involves its conversion to the active compound BMS-286309 in vivo. BMS-286309 inhibits DNA topoisomerase I, leading to the formation of stable DNA-topoisomerase I complexes. This inhibition prevents the re-ligation of single-strand breaks in DNA, ultimately causing DNA damage and cell death. The molecular targets and pathways involved include the DNA replication and transcription machinery, as well as various signaling pathways related to cell cycle regulation and apoptosis .
Comparison with Similar Compounds
BMS-422461 is unique among camptothecin analogs due to its fluoro-substitution, which enhances its pharmacokinetic properties and reduces gastrointestinal toxicity. Similar compounds include:
Irinotecan: Another camptothecin analog used clinically for cancer treatment. It requires activation to its active metabolite, SN-38.
Topotecan: A camptothecin analog used for the treatment of ovarian and small cell lung cancer.
BMS-286309: The parent compound of this compound, with similar antitumor activity but different pharmacokinetic properties
Properties
Molecular Formula |
C32H35F2N5O8 |
---|---|
Molecular Weight |
655.6 g/mol |
IUPAC Name |
[(5S)-5,14-diethyl-19,19-difluoro-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-5-yl] 3-[[(2S)-2,6-diaminohexanoyl]amino]propanoate |
InChI |
InChI=1S/C32H35F2N5O8/c1-3-16-17-11-24-25(46-32(33,34)45-24)13-22(17)38-27-18(16)14-39-23(27)12-20-19(29(39)42)15-44-30(43)31(20,4-2)47-26(40)8-10-37-28(41)21(36)7-5-6-9-35/h11-13,21H,3-10,14-15,35-36H2,1-2H3,(H,37,41)/t21-,31-/m0/s1 |
InChI Key |
BDFOJAKUWMOYHW-BGOLNKOXSA-N |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)OC(=O)CCNC(=O)[C@H](CCCCN)N)C2=NC5=CC6=C(C=C51)OC(O6)(F)F |
SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OC(=O)CCNC(=O)C(CCCCN)N)C2=NC5=CC6=C(C=C51)OC(O6)(F)F |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OC(=O)CCNC(=O)C(CCCCN)N)C2=NC5=CC6=C(C=C51)OC(O6)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BMS-422461; BMS422461; BMS 422461 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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